2-(2-Chloroethoxy)ethanol
Overview
Description
2-(2-Chloroethoxy)ethanol is a chloroalkoxy alcohol with the molecular formula C₄H₉ClO₂ and a molecular weight of 124.57 g/mol . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds . The compound is also known by other names such as diglycol chlorohydrin and 2-chloroethyl 2-hydroxyethyl ether .
Mechanism of Action
Target of Action
2-(2-Chloroethoxy)ethanol is a chloroalkoxy alcohol It’s known that such compounds are commonly used as organic building blocks in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s known to be used in the synthesis of various compounds, including o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal, quetiapine (an antipsychotic drug), and 2-(2-azidoethoxy)ethanol . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It’s used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified dna detection , suggesting that it may play a role in biochemical pathways related to DNA synthesis and detection.
Pharmacokinetics
Its physical properties such as boiling point (79-81 °c/5 mmhg) and density (118 g/mL at 25 °C) are known . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be hygroscopic and should be stored under an inert atmosphere . Moreover, it’s a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces . These factors can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-(2-Chloroethoxy)ethanol plays a significant role in biochemical reactions. It is used for the preparation of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection
Cellular Effects
It is known to be used in the synthesis of various pharmaceutical compounds , which suggests that it may have significant effects on cellular processes.
Molecular Mechanism
It is known to be involved in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection , suggesting that it may interact with biomolecules and potentially influence gene expression.
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of various compounds, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
It is known to be used in the synthesis of ethylene glycol-based amino acids and polymers , suggesting that it may interact with enzymes or cofactors and influence metabolic flux or metabolite levels.
Transport and Distribution
Its role in the synthesis of various compounds suggests that it may interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
Its role in the synthesis of various compounds suggests that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chloroethoxy)ethanol can be synthesized through several methods:
- Reaction of ethylene chlorohydrin with ethylene oxide in the presence of a specific catalyst: This method is more efficient and produces fewer by-products .
Reaction of thionyl chloride with diethylene glycol: This method is not industrially advantageous due to low selectivity and the production of many by-products.
Reaction of diethylene glycol with hydrogen chloride: This method also produces a significant amount of by-products.
Industrial Production Methods:
Using ethylene chlorohydrin and ethylene oxide: This method involves the use of a specific catalyst to produce high-purity this compound.
Reaction of diglycol with metaboric acid anhydride and thionyl chloride: This method involves multiple steps and produces high yields with minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Nucleophiles: Such as sodium hydroxide or potassium cyanide.
Major Products:
Oxidation products: Various oxidized forms of the compound.
Substitution products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-(2-Chloroethoxy)ethanol is widely used in scientific research and industrial applications:
Chemistry: It serves as an organic building block in the synthesis of various pharmaceutical compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of drugs such as quetiapine, an antipsychotic medication.
Industry: The compound is used in the production of various industrial chemicals and intermediates.
Comparison with Similar Compounds
- 2-Chloroethanol
- 3-Chloro-1-propanol
- 2-Bromoethanol
- 2-Chloroethyl ether
- 4-Chloro-1-butanol
Comparison: 2-(2-Chloroethoxy)ethanol is unique due to its specific structure, which includes both chloro and hydroxy functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
2-(2-chloroethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMBPWEOVZHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52137-03-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52137-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9060861 | |
Record name | Ethanol, 2-(2-chloroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-89-7 | |
Record name | 2-(Chloroethoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diglycol chlorhydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-CHLOROETHOXY)ETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(2-chloroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(2-chloroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloroethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-CHLOROETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2UP818L4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-(2-Chloroethoxy)ethanol has the following structural characteristics:* Molecular Formula: C4H9ClO2 []* CAS Number: 628-89-7 []* Boiling Point: 200°C at 101.3 kPa []
ANone: Gas chromatography (GC) with direct injection and flame ionization detection (FID) has been successfully used to determine CEE levels in pharmaceutical substances like quetiapine fumarate. [, ] This method has been validated for linearity, accuracy, and precision according to ICH guidelines. [, ] Additionally, a highly sensitive and specific method using Ultra High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for trace level identification and quantification of CEE in quetiapine fumarate. []
ANone: CEE has been identified as a potential genotoxic impurity, meaning it has the potential to damage DNA and potentially lead to cancer. [, ] Therefore, regulatory guidelines like those from the ICH (International Council for Harmonization) emphasize the need to control and minimize residual solvents like CEE in pharmaceuticals. [, ]
ANone: While CEE doesn't have a specific classification in the ICH guidelines, it is considered a known impurity. [] In the case of quetiapine, an acceptance criterion of 0.10% has been specified. [] The development of sensitive analytical methods is crucial for ensuring these limits are met. [, , ]
ANone: Researchers are actively investigating alternative solvents and synthetic pathways to minimize or eliminate the use of CEE in pharmaceutical production. [, ] This includes optimizing reaction conditions, exploring different reagents, and utilizing greener chemistry principles to reduce the environmental impact associated with CEE. [, , ]
ANone: While specific research on the ecotoxicological effects of CEE is limited within the provided papers, its chemical structure and properties suggest potential for environmental persistence and toxicity. As a chlorinated organic compound, CEE may pose risks to aquatic life and potentially contribute to soil and water contamination. [, ]
ANone: Green chemistry principles encourage the development of sustainable chemical processes that minimize hazardous substances and their impact on human health and the environment. [, ] This can be applied to CEE by:
- Developing alternative synthetic routes: Finding alternative starting materials and reaction pathways that avoid the use of CEE altogether. [, ]
- Optimizing reaction conditions: Improving existing synthetic methods to minimize CEE usage, reduce waste generation, and enhance product yield. [, ]
- Utilizing safer solvents: Replacing CEE with less hazardous and more environmentally friendly solvents whenever possible. [, ]
ANone: While specific strategies for recycling and waste management are not detailed in the provided research, responsible handling and disposal of CEE-containing waste are crucial for minimizing environmental contamination. [] This involves adhering to local regulations and exploring potential treatment methods for safe disposal or recycling.
ANone: Future research is likely to focus on:
- Developing alternative synthetic routes: Continued efforts to identify and implement greener and more sustainable synthesis methods that completely avoid the use of CEE. [, , ]
- Improving analytical techniques: Refining existing analytical methods and exploring novel techniques for even more sensitive and specific detection and quantification of residual CEE in various matrices. [, ]
- Assessing environmental impact: Conducting thorough ecotoxicological studies to understand the full environmental impact of CEE and develop effective mitigation strategies. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.